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Compound of Interest

Compound Name:

Cat. No.:

Bucharidine

B000050

{ Get Quote

CAS Number: 21059-47-2

This technical guide provides a comprehensive overview of the quinoline alkaloid Bucharaine,

intended for researchers, scientists, and professionals in drug development. The document

covers its chemical identity, spectral data, and generalized experimental protocols for its

analysis.

Chemical and Spectral Data

Bucharaine is a monoterpenoid quinoline alkaloid first isolated from the plant Haplophyllum
bucharicum[1]. Its chemical and spectral properties are summarized below.

General Information

Property Value Reference(s)
CAS Number 21059-47-2 [1]
Molecular Formula C19H25NO4 [1]
Molecular Weight 331.41 g/mol [1]
4-[(E)-6,7-dihydroxy-3,7-
IUPAC Name dimethyloct-2-enoxy]-1H-
quinolin-2-one
4-(6,7-dihydroxy-3,7-
Synonyms dimethyloct-2-enyloxy)quinolin-
2(1H)-one
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Spectral Data Summary

Detailed spectral data for Bucharaine is found in specialized literature. The following table
summarizes the key analytical techniques used for its structural elucidation. While specific peak
data from the original publications by Yunusov and collaborators were not fully available, this
section describes the expected spectral characteristics.

Technique Description

High-resolution mass spectrometry (HR-MS) in
negative ion mode shows a peak for the

Mass Spectrometry (MS) deprotonated molecule [M-H]~ at an m/z of
330.1711, which is consistent with the molecular
formula C19H25NOa.

The proton NMR spectrum is crucial for
identifying the arrangement of hydrogen atoms.
For Bucharaine, it would reveal signals

iH NMR Spectroscopy corresponding to aromatic protons on the
quinoline core, olefinic protons on the
monoterpene side chain, and various aliphatic
protons, including those on carbons bearing

hydroxyl and ether functional groups.

The carbon-13 NMR spectrum complements the
1H NMR data by providing a signal for each

15C NMR Spectroscopy unique carbon atom. This allows for the
complete mapping of the carbon skeleton,
including the quinoline ring system and the

monoterpene unit.

The IR spectrum of Bucharaine is expected to
display characteristic absorption bands for its
functional groups. These would include O-H
stretching from the hydroxyl groups, C-H
Infrared (IR) Spectroscopy . . . .
stretching from aromatic and aliphatic
components, C=0 stretching of the quinolone
carbonyl group, and C-O stretching from the

ether linkage.

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b000050?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols

The following sections provide detailed, representative methodologies for the key analytical
techniques used in the characterization of Bucharaine. These are generalized protocols based
on standard practices for natural product analysis.

Isolation and Purification

Bucharaine is naturally sourced from Haplophyllum bucharicum. A general workflow for its
isolation is depicted below.

Figure 1: General workflow for the isolation and structural elucidation of Bucharaine.

Mass Spectrometry Protocol

 Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight
(Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

o Sample Preparation: A purified sample of Bucharaine is dissolved in a suitable solvent (e.g.,
methanol or acetonitrile) to a concentration of approximately 1 pg/mL.

o Data Acquisition:

o The sample is introduced into the ESI source via direct infusion or through a liquid
chromatography (LC) system.

o Spectra are acquired in both positive and negative ion modes.

o For negative mode, typical parameters include a capillary voltage of -3.5 kV, a sampling
cone voltage of -40 V, and a source temperature of 120°C.

o The analyzer is scanned over a mass range of m/z 100-1000.

o Accurate mass measurements are obtained using an internal reference standard (e.g.,
leucine enkephalin) to ensure high mass accuracy (typically <5 ppm).

NMR Spectroscopy Protocol

 Instrumentation: A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.
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o Sample Preparation: Approximately 5-10 mg of pure Bucharaine is dissolved in 0.5-0.7 mL of
a deuterated solvent (e.g., CDClIs or CDsOD) in a standard 5 mm NMR tube.
Tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

o Data Acquisition:

[e]

The sample is placed in the NMR magnet and allowed to reach thermal equilibrium.

o A*H NMR spectrum is acquired using a standard pulse sequence. Key parameters include
a spectral width of 12-16 ppm, a sufficient number of scans for good signal-to-noise, and a
relaxation delay of 1-2 seconds.

o ABC NMR spectrum is acquired. Key parameters include a spectral width of 200-220 ppm
and a larger number of scans due to the lower natural abundance of 13C.

o Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are performed to
establish proton-proton and proton-carbon correlations, which are essential for
unambiguous assignment of all signals and final structure confirmation.

Infrared Spectroscopy Protocol

 Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
e Sample Preparation:

o KBr Pellet Method: 1-2 mg of dry, pure Bucharaine is finely ground with ~100 mg of dry
potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using
a hydraulic press.

o ATR Method: A small amount of the solid sample is placed directly onto the crystal (e.g.,
diamond or germanium) of an Attenuated Total Reflectance (ATR) accessory.

o Data Acquisition:

o A background spectrum of the empty sample compartment (or pure KBr pellet/clean ATR
crystal) is recorded.

o The sample is placed in the spectrometer.
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o The spectrum is recorded, typically over the range of 4000 to 400 cm~1, by co-adding
multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

o The resulting spectrum is displayed as transmittance or absorbance versus wavenumber
(cm™2).

Biological Activity and Signaling Pathways

The biological activities of Bucharaine and its precise molecular mechanisms are still under
investigation. Studies on alkaloids from the Haplophyllum genus suggest a range of potential
biological effects, including antimicrobial and cytotoxic properties. However, specific signaling
pathways directly modulated by Bucharaine have not yet been elucidated in the scientific
literature. Further research is required to identify its molecular targets and understand its
mechanism of action.

As no specific signaling pathway is known, a diagram illustrating a potential high-level
mechanism of action for a cytotoxic compound is provided below for conceptual purposes.

Figure 2: Hypothetical mechanism of action for a bioactive compound like Bucharaine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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